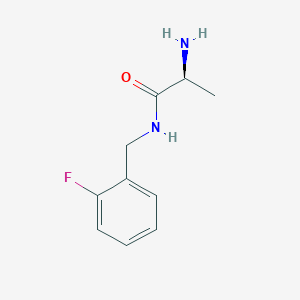

(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-fluorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLJGQIBRHILEF-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control

Asymmetric Synthesis of (S)-2-Amino-N-(2-fluoro-benzyl)-propionamide and its Enantiomers

Asymmetric synthesis ensures that predominantly one enantiomer is formed. For the target compound, this involves creating an amide bond between a derivative of (S)-alanine and 2-fluorobenzylamine while preserving the stereochemical integrity of the chiral center.

The most direct and common route to this compound is through the coupling of a protected (S)-alanine precursor with 2-fluorobenzylamine. This reaction is a type of acylation or amide bond formation. The stereoselectivity is primarily derived from the use of an enantiomerically pure starting material.

A critical aspect of this synthesis is the activation of the carboxylic acid group of the alanine (B10760859) derivative to facilitate the reaction with the amine. This is typically achieved using a variety of coupling reagents designed to prevent racemization—the loss of stereochemical purity. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of solvent and the addition of auxiliary reagents can significantly impact the reaction's success.

A general reaction scheme involves dissolving the protected (S)-alanine and the coupling reagent in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The amine is then added, often in the presence of a non-nucleophilic base to neutralize any acids formed during the reaction.

Table 1: Comparison of Coupling Reagents for Amide Synthesis

| Coupling Reagent | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|

| DCC/HOBt | DCM, 0°C to RT | Cost-effective, well-established | Formation of insoluble dicyclohexylurea (DCU) byproduct, potential for some racemization |

| HATU/DIPEA | DMF, 0°C to RT | High yields, low racemization, fast reaction times | Higher cost, requires careful handling |

| B(OCH2CF3)3 | Acetonitrile (B52724), 80°C | Negligible racemization, simple workup | Requires elevated temperatures |

This table presents a generalized comparison of common amide coupling reagents applicable to the synthesis of the target compound.

The foundation of this stereospecific synthesis is the use of a chiral precursor. In this case, the readily available and enantiomerically pure amino acid, (S)-alanine, serves as the primary source of chirality. iupac.orgresearchgate.net To prevent unwanted side reactions at the amino group during the coupling process, it is temporarily protected. Common protecting groups for the amine include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

The synthesis, therefore, starts with N-Boc-(S)-alanine or N-Cbz-(S)-alanine. The selection of the protecting group can influence reaction conditions and the final deprotection step. The other key reagent, 2-fluorobenzylamine, does not possess a chiral center and is commercially available. The stereochemical outcome of the reaction is thus dictated entirely by the (S)-alanine derivative. The use of chiral reagents is fundamental in asymmetric synthesis to control the formation of the desired stereoisomer. iupac.orgresearchgate.net

The synthetic route for this compound is versatile and can be adapted to prepare a wide range of structural analogs. syrris.jp This flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery.

Varying the Amino Acid: By substituting (S)-alanine with other natural or unnatural amino acids (e.g., (S)-valine, (S)-phenylalanine), analogs with different side chains at the stereocenter can be synthesized.

Varying the Benzylamine: Replacing 2-fluorobenzylamine with other substituted benzylamines (e.g., 3-fluorobenzylamine, 4-chlorobenzylamine) or other amines allows for modification of the aromatic portion of the molecule.

A typical multistep sequence for analog preparation would be:

Protection of the chosen chiral amino acid.

Activation of the protected amino acid's carboxyl group.

Coupling with the desired amine to form the protected amide.

Removal of the protecting group to yield the final analog.

This modular approach allows for the systematic exploration of chemical space around the core propionamide (B166681) structure.

Chemical Transformation Strategies for Propionamide Core Modification

Beyond creating analogs by varying the starting materials, the propionamide core of this compound itself can be chemically modified. The propionamide functional group is generally stable; however, the N-H proton of the amide and the protons on the carbon adjacent to the carbonyl group can potentially be involved in further reactions under specific conditions. wikipedia.org For instance, N-alkylation could be achieved under basic conditions, although this can be challenging and may require specific catalysts. More commonly, modifications are made to the terminal amino group after deprotection, such as acylation or reductive amination, to add further complexity to the molecule.

Optimization of Synthetic Yield and Enantiomeric Purity

Maximizing the chemical yield and ensuring high enantiomeric purity (often measured as enantiomeric excess, or e.e.) are the primary goals of synthetic optimization. acs.org For the synthesis of this compound, several factors are critical.

Reagent Selection: As noted, modern coupling reagents like HATU or T3P are often preferred as they are designed to minimize racemization, a side reaction that erodes enantiomeric purity. rsc.org

Reaction Conditions: Temperature control is vital. Amide coupling reactions are often initiated at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to balance reaction rate with the suppression of side reactions, including racemization.

Purification: After the reaction, purification is necessary to remove byproducts and any unreacted starting materials. Standard techniques like column chromatography are effective. To confirm enantiomeric purity, specialized analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are employed. These methods can separate and quantify the two enantiomers, allowing for a precise determination of the enantiomeric excess. acs.org

Studies have shown that reaction times and the specific base used can also influence both yield and purity. nih.gov For instance, using a hindered base like diisopropylethylamine (DIPEA) is common as it is less likely to cause side reactions compared to smaller, more nucleophilic bases.

Table 2: Illustrative Optimization Parameters

| Parameter | Condition A | Condition B | Typical Outcome |

|---|---|---|---|

| Coupling Reagent | DCC | HATU | Condition B often results in higher enantiomeric purity and cleaner reaction profiles. |

| Temperature | Room Temperature | 0°C to Room Temp | Starting at a lower temperature (Condition B) generally minimizes racemization. |

| Base | Triethylamine (TEA) | DIPEA | The bulkier base (Condition B) can reduce side reactions. |

This table provides examples of parameters that are typically adjusted to optimize the synthesis of chiral amides.

Preclinical Biological Investigations and Efficacy Studies

In Vitro Assessment of Biological Activities for (S)-2-Amino-N-(2-fluoro-benzyl)-propionamide Analogs

While comprehensive in vitro data specifically for this compound is limited in publicly available literature, studies on closely related N-benzyl-propionamide analogs provide a framework for understanding the potential biological activities and targets of this class of compounds.

Cell-based assays are instrumental in determining the pharmacological profile of new chemical entities. For anticonvulsant drug candidates, these assays often involve neuronal cell lines or primary neuronal cultures to assess the compound's effect on neuronal excitability and viability. For analogs of this compound, a key area of investigation has been their interaction with glutamate (B1630785) transporters.

One study investigated the effect of related enantiomeric compounds on glutamate uptake in COS-7 cells expressing the glutamate transporter EAAT2. The results indicated that the (S)-enantiomers had a significantly lower potency in enhancing glutamate uptake compared to their (R)-counterparts. The (S)-enantiomers only demonstrated an enhancing effect at a very high concentration of 1 mM, suggesting an EC50 value greater than 100 µM. This suggests that the (S)-configuration may not be optimal for potent activity at the EAAT2 transporter.

In addition to target-specific assays, general cell health and toxicity assays are crucial. For instance, a related compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, was evaluated for hepatotoxicity in HepG2 cells and showed no toxic properties, indicating a favorable in vitro safety profile for this structural class.

Biochemical assays are employed to understand the direct interaction between a compound and its molecular target. For anticonvulsant agents, common targets include voltage-gated ion channels (e.g., sodium, calcium, potassium channels) and ligand-gated ion channels (e.g., GABAA receptors, NMDA receptors), as well as neurotransmitter transporters and enzymes.

In Vivo Efficacy Studies in Non-Human Models

In vivo studies in animal models are essential for determining the therapeutic potential and safety profile of a drug candidate before it can be considered for human trials. This compound, referred to as (S)-8 in a key study, and its analogs have been evaluated in established rodent models of seizures.

The anticonvulsant properties of this compound and its analogs have been assessed in several well-validated acute seizure models in mice. These models are predictive of efficacy against different seizure types in humans.

The Maximal Electroshock (MES) Seizure Test is a model for generalized tonic-clonic seizures. In this test, this compound demonstrated protective effects.

The Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test is used to identify compounds that may be effective against absence seizures. This compound also showed activity in this model.

The 6 Hz Seizure Model is considered a model for treatment-resistant partial seizures. The compound was evaluated at two different currents, 32 mA and 44 mA, and showed efficacy in the 32 mA test.

These findings indicate that this compound possesses a broad spectrum of anticonvulsant activity in preclinical models.

Stereochemistry can play a crucial role in the pharmacological activity of a compound. Studies on 2-Amino-N-(2-fluoro-benzyl)-propionamide have compared the in vivo efficacy of the (S)-enantiomer, the (R)-enantiomer, and the racemic mixture.

The results consistently demonstrated that the (R)-enantiomers were more potent anticonvulsants than the (S)-enantiomers (distomers) and the corresponding racemic mixtures. nih.gov For instance, in the MES, 6 Hz (32 mA), and scPTZ seizure models, the (R)-enantiomer of the 2-fluoro analog, (R)-8, consistently showed lower ED₅₀ values, indicating greater potency, compared to the (S)-enantiomer, (S)-8. nih.gov

While the (S)-enantiomer did exhibit anticonvulsant activity, its lower potency compared to the (R)-enantiomer suggests that the stereochemical configuration is a critical determinant of efficacy for this class of compounds.

Dose-response studies are conducted to determine the median effective dose (ED₅₀) of a compound, which is the dose that produces a therapeutic effect in 50% of the test subjects. The ED₅₀ values for this compound [(S)-8] and its corresponding (R)-enantiomer [(R)-8] were determined in various mouse seizure models.

The following table summarizes the ED₅₀ values for the (S) and (R) enantiomers of 2-Amino-N-(2-fluoro-benzyl)-propionamide.

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) |

|---|---|---|---|

| (S)-8 | >100 | 67.5 | 58.1 |

| (R)-8 | 18.4 | 17.1 | 13.7 |

The data clearly indicates that the (R)-enantiomer is significantly more potent across all tested models. The (S)-enantiomer showed moderate activity in the scPTZ and 6 Hz models but was much less potent in the MES model. nih.gov These dose-response characteristics are crucial for understanding the therapeutic potential and guiding further development of this class of compounds.

Molecular Mechanisms of Action and Target Elucidation

Modulation of Neuronal Ion Channel Function

In addition to transporter modulation, many neurologically active compounds influence the function of neuronal ion channels, such as voltage-sensitive sodium and calcium channels.

Voltage-gated sodium channels are fundamental to the initiation and propagation of action potentials. chemspider.com Certain anticonvulsant drugs exert their effects by modulating the inactivation states of these channels. Slow inactivation is a process that regulates channel availability over longer time scales and is a distinct process from fast inactivation. chemspider.com

Research on chimeric compounds that merge structural elements of functionalized amino acids and α-aminoamides has provided insight into sodium channel modulation. A study investigating a series of such compounds, including derivatives with a 2''-fluorinated terminal aryl group similar to that in (S)-2-Amino-N-(2-fluoro-benzyl)-propionamide, revealed significant effects on both fast and slow inactivation of Na+ channels. nih.gov Using whole-cell patch-clamp electrophysiology, these compounds were shown to enhance the slow inactivation process in a voltage-dependent manner. nih.gov The potent effects on slow inactivation may contribute to their efficacy in models of neuropathic pain and epilepsy. nih.gov

Table 2: Effects of a Structurally Related Compound on Sodium Channel Inactivation

| Compound Moiety | Target | Effect |

| 2''-Fluoro Aryl | Voltage-Gated Na+ Channel | Enhancement of Slow Inactivation |

Data is inferred from studies on chimeric compounds containing a 2''-fluorinated terminal aryl group. nih.gov

L-type calcium channels are high-voltage activated calcium channels that play a critical role in various physiological processes, including neuronal firing and excitation-transcription coupling. pharmaffiliates.com Despite their importance as drug targets, a review of the scientific literature reveals no specific studies investigating the effects of this compound or its close structural analogs on L-type calcium channel function. Therefore, its activity at this target remains uncharacterized.

Interactions with Transient Receptor Potential Vanilloid 1 (TRPV1) Receptors

There is currently no scientific literature available that has examined the interaction of this compound with Transient Receptor Potential Vanilloid 1 (TRPV1) receptors. The TRPV1 receptor is a well-established target for a variety of ligands that can modulate its function, leading to either activation (agonism) or inhibition (antagonism) of the channel. These interactions are crucial in the perception of pain and temperature.

While the propionamide (B166681) scaffold is present in some known TRPV1 modulators, the specific combination of the (S)-2-amino group and the N-(2-fluoro-benzyl) substitution in this compound has not been evaluated for its affinity or efficacy at the TRPV1 receptor. Without experimental data from binding assays, functional assays, or computational modeling specific to this molecule, any potential interaction with TRPV1 receptors remains entirely speculative. Future research would be necessary to determine if this compound acts as a TRPV1 agonist, antagonist, or has no effect on the receptor.

Exploration of Off-Target Activity and Selectivity Profiles

A comprehensive understanding of a compound's off-target activity is critical for assessing its therapeutic potential and safety. However, no studies have been published that profile the selectivity of this compound against a panel of biological targets. Such investigations, typically involving broad screening assays against various receptors, ion channels, enzymes, and transporters, are essential for identifying any unintended molecular interactions.

Without these data, the selectivity profile of this compound is unknown. It is therefore not possible to comment on its potential for off-target effects that could arise from interactions with other members of the TRP channel family or any other unrelated protein targets.

Investigation of Amino Acid Metabolism Enzyme Interactions

The structural similarity of this compound to natural amino acids suggests a potential for interaction with enzymes involved in amino acid metabolism. However, there is no available research that has investigated this possibility.

Enzymes involved in the biosynthesis, degradation, and modification of amino acids are numerous and play critical roles in cellular function. Whether this compound can act as a substrate, inhibitor, or modulator of any of these enzymes has not been determined. Studies would be required to assess its interaction with key enzymes such as aminotransferases, decarboxylases, or ligases to understand its potential impact on amino acid metabolic pathways. A structurally related compound, Safinamide, is known to be a potent and selective MAO-B inhibitor, and its metabolite is (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic acid. pharmaffiliates.com This relationship, however, does not provide direct evidence of the enzymatic interactions of this compound.

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Stereochemistry on Biological Activity and Target Selectivity

The stereochemistry at the α-carbon of the propionamide (B166681) backbone is a critical determinant of the biological activity for many amino acid derivatives. In the case of compounds structurally related to (S)-2-Amino-N-(2-fluoro-benzyl)-propionamide, the (S)-configuration, which corresponds to the naturally occurring L-amino acids, is often essential for potent biological effects.

For instance, studies on related N-benzyl 2-acetamido-3-methoxypropionamide derivatives have demonstrated that anticonvulsant activity is stereospecific, with the (R)-enantiomer (corresponding to the D-amino acid configuration) showing significantly higher potency in rodent models of epilepsy. researchgate.net This highlights that the specific three-dimensional arrangement of the substituents around the chiral center is crucial for optimal interaction with the biological target.

The two enantiomers of a chiral drug can exhibit profound differences in their bioavailability, metabolism, potency, and selectivity for their intended receptors or enzymes. nih.gov The distinct spatial orientation of functional groups in the (S)-enantiomer versus the (R)-enantiomer dictates how the molecule fits into a chiral binding site on a protein, much like a key fits into a lock. nih.gov An improper fit, as would be the case with the less active enantiomer, can lead to a significant or complete loss of biological activity. nih.gov

While direct comparative studies on the enantiomers of 2-Amino-N-(2-fluoro-benzyl)-propionamide are not extensively detailed in publicly available literature, the established principles of stereochemistry in drug action strongly suggest that the (S)-configuration is a key contributor to its biological profile. nih.gov

Table 1: Stereochemistry and Biological Activity of Related Propionamide Derivatives

| Compound | Stereochemistry | Biological Activity | Reference |

| N-Benzyl 2-Acetamido-3-methoxypropionamide | (R) | Potent Anticonvulsant | researchgate.net |

| N-Benzyl 2-Acetamido-3-methoxypropionamide | (S) | Reduced Anticonvulsant Activity | researchgate.net |

Note: Data presented is for analogous compounds to illustrate the principle of stereospecificity.

Systematic Modifications of N-(2-fluoro-benzyl) Moiety and their Efficacy Contributions

The N-(2-fluoro-benzyl) group plays a significant role in the interaction of the molecule with its biological target. The position and nature of the substituent on the benzyl (B1604629) ring can greatly influence binding affinity and, consequently, biological activity.

In a study of 1-benzyl indazole derivatives, it was found that substitution on the benzyl ring had a pronounced effect on inhibitory activity. nih.gov Specifically, the introduction of a fluoro or cyano group at the ortho position resulted in enhanced potency compared to substitutions at the meta or para positions. nih.gov This suggests that the electronic properties and steric profile of the ortho-substituent are important for a favorable interaction with the target.

The fluorine atom at the ortho position of the benzyl ring in this compound likely contributes to its activity through several mechanisms:

Electronic Effects: The high electronegativity of fluorine can alter the electron density of the aromatic ring, influencing its interaction with the target protein.

Conformational Constraints: The presence of a substituent at the ortho position can restrict the rotation of the benzyl group, locking it into a more favorable conformation for binding.

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, potentially increasing the compound's half-life.

Systematic modifications where the 2-fluoro substituent is moved to the meta or para positions, or replaced with other halogens (e.g., chlorine, bromine) or small alkyl groups, would be necessary to fully elucidate the SAR of this moiety.

Table 2: Impact of Benzyl Ring Substitution on Inhibitory Activity of 1-Benzyl Indazole Analogs

| Compound | Substitution on Benzyl Ring | IC50 (µM) | Reference |

| Analog 1 | ortho-Fluoro | 4.9 | nih.gov |

| Analog 2 | ortho-Cyano | 8.7 | nih.gov |

| Analog 3 | meta-Fluoro | 10 | nih.gov |

| Analog 4 | para-Fluoro | 19 | nih.gov |

Note: Data is for a different class of compounds to demonstrate the principle of positional substitution effects.

Role of Propionamide Backbone Substitutions in Activity Modulation

The propionamide backbone serves as the central scaffold of the molecule, and substitutions on this part of the structure can significantly modulate its activity. Key areas for modification include the amino group and the amide nitrogen.

N-alkylation of the amino group or the amide nitrogen can influence the compound's polarity, hydrogen bonding capacity, and steric bulk, all of which can affect its interaction with the target. For example, in a series of 2-benzylpyrroles, N-alkylation with an ethoxymethyl group led to the emergence of acaricidal activity, which was absent in the parent compounds. nih.gov This indicates that substitution on a nitrogen atom within the core structure can introduce new biological activities.

Furthermore, modifications to the propionamide itself, such as replacing the methyl group with other small alkyl chains (e.g., ethyl, propyl), could impact potency. In a related class of anticonvulsants, C(2) R-substituted propionamides where the R group was ethyl or isopropyl displayed excellent activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This method allows for the prediction of the activity of novel compounds based on their structural features.

A typical QSAR study involves:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development: Statistical methods are used to build a regression model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using both internal and external validation techniques. nih.gov

Molecular Hybridization Strategies in Analogue Design

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single molecule. This can lead to hybrid compounds with improved affinity, better selectivity, or a dual mode of action.

Starting from the this compound scaffold, one could envision hybrid molecules that incorporate structural features from other biologically active compounds. For instance, if the target of this compound is known, pharmacophores from other known ligands of that target could be integrated into its structure. This approach has been successfully used in the design of novel therapeutic agents for a variety of diseases.

Preclinical Pharmacological Characterization Excluding Clinical Human Data

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Research

In vitro ADME studies are a cornerstone of early drug development, offering critical insights into a compound's potential pharmacokinetic profile. creative-biolabs.com These laboratory-based assays assess how a drug candidate is absorbed, distributed, metabolized, and excreted at a cellular and molecular level, helping to identify promising compounds and flag potential liabilities early in the process. prisysbiotech.com

Metabolic Stability: The metabolic stability of a compound is a measure of its susceptibility to breakdown by metabolic enzymes, primarily in the liver. springernature.com This is a critical parameter as rapid metabolism can lead to low bioavailability and a short duration of action. solvobiotech.com These studies are often conducted using liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like the Cytochrome P450 (CYP) family. domainex.co.ukprotocols.io

In a typical assay, the compound is incubated with liver microsomes (e.g., from human or rat sources) and necessary cofactors. domainex.co.ukprotocols.io The concentration of the compound is measured over time to determine its rate of depletion. domainex.co.uk From this, key parameters like the half-life (t½) and intrinsic clearance (CLint) are calculated. solvobiotech.comyoutube.com

Illustrative Data:

| Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human Liver Microsomes | > 60 | < 15 |

| Rat Liver Microsomes | 45 | 25 |

This table is for illustrative purposes only.

Enzyme Inhibition: Investigating a compound's potential to inhibit CYP450 enzymes is crucial for predicting drug-drug interactions (DDIs). criver.comnih.gov If a compound inhibits a specific CYP enzyme, it can slow the metabolism of other drugs cleared by that same enzyme, potentially leading to toxic plasma concentrations. evotec.comsolvobiotech.com

These assays involve incubating the test compound with human liver microsomes and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). nih.gov The rate of metabolite formation from the probe substrate is measured in the presence of varying concentrations of the test compound. A reduction in metabolite formation indicates inhibition, from which an IC50 value (the concentration of the compound that causes 50% inhibition) is determined. evotec.com If significant inhibition is observed, further studies may be conducted to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive). evotec.com

Illustrative Data:

| CYP Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | > 50 |

| CYP2C9 | > 50 |

| CYP2C19 | 28 |

| CYP2D6 | > 50 |

| CYP3A4 | > 50 |

This table is for illustrative purposes only.

To be effective when administered orally, a drug must be able to pass through the intestinal wall to enter the bloodstream. The Caco-2 cell permeability assay is a widely used in vitro model to predict this absorption. nih.govcreative-biolabs.com Caco-2 cells are a human colon cancer cell line that, when grown on a semi-permeable membrane, form a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and efflux transporters. creative-bioarray.comtandfonline.com

In this assay, the compound is added to one side of the cell monolayer (the apical side, representing the intestine) and its rate of appearance on the other side (the basolateral side, representing the bloodstream) is measured. nih.govspringernature.com This provides the apparent permeability coefficient (Papp). The experiment is also performed in the reverse direction (basolateral to apical) to calculate an efflux ratio, which indicates if the compound is actively pumped out of the cells by transporters like P-glycoprotein. creative-bioarray.com

Illustrative Data:

| Direction | Apparent Permeability (Papp, 10-6 cm/s) | Efflux Ratio |

|---|---|---|

| Apical to Basolateral (A→B) | 15.2 | 1.5 |

| Basolateral to Apical (B→A) | 22.8 |

This table is for illustrative purposes only.

In Vivo Pharmacokinetic Profiling in Animal Models

Following promising in vitro results, in vivo pharmacokinetic (PK) studies are conducted in animal models (such as rats or mice) to understand how the compound behaves in a whole living system. biotechfarm.co.ilnih.gov These studies are essential for bridging the gap between laboratory findings and potential clinical applications, helping to predict human pharmacokinetics. researchgate.net

Oral bioavailability (F) is a key pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches systemic circulation unchanged. acs.orgresearchgate.net It is influenced by both absorption and first-pass metabolism. nih.gov To determine this, the compound is administered to animals both orally (p.o.) and intravenously (i.v.). nih.gov Blood samples are collected at multiple time points after dosing, and the plasma concentration of the drug is measured. researchgate.net

The Area Under the Curve (AUC) of the plasma concentration-time plot is calculated for both routes of administration. The absolute oral bioavailability is then determined by comparing the dose-normalized AUC from the oral dose to that from the intravenous dose. nih.gov

Illustrative Data (Rat Model):

| Parameter | Intravenous (IV) | Oral (p.o.) |

|---|---|---|

| Dose (mg/kg) | 5 | 20 |

| AUC (ng·h/mL) | 2025 | 3240 |

| Cmax (ng/mL) | 1565 | 229 |

| Tmax (h) | 0.08 | 1.0 |

| Half-Life (t½, h) | 10.6 | 10.5 |

| Bioavailability (F, %) | ~40% |

This table is for illustrative purposes only, based on data from other compounds. nih.govfrontiersin.org

Tissue distribution studies are performed to understand where a compound goes in the body after administration and whether it reaches its intended site of action. nih.gov These studies also help identify potential accumulation in non-target tissues, which could be a source of toxicity. nih.gov

Illustrative Data (Tissue Concentration at 2h post-dose in Rats):

| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |

|---|---|---|

| Liver | 4500 | 25.1 |

| Kidney | 3200 | 17.8 |

| Lung | 1500 | 8.3 |

| Spleen | 1200 | 6.7 |

| Heart | 800 | 4.5 |

| Brain | < 50 | < 0.3 |

This table is for illustrative purposes only.

Advanced Analytical and Structural Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of a compound by probing how it interacts with electromagnetic radiation. For "(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide," Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be conducted to confirm the structure.

¹H NMR: This technique identifies the number and type of protons in the molecule. For "this compound," the spectrum would show distinct signals for the protons on the alanine (B10760859) moiety, the benzyl (B1604629) group, and the aromatic ring. The integration of these signals would correspond to the number of protons, and their splitting patterns (multiplicity) would reveal adjacent protons.

¹³C NMR: This experiment detects the carbon atoms in the molecule, with each unique carbon atom typically giving a distinct signal. This is crucial for confirming the presence of all 10 carbon atoms in their expected chemical environments, from the methyl group of the alanine backbone to the carbonyl carbon and the carbons of the fluorobenzyl ring.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. It would show a single signal for the fluorine atom on the benzyl group, and its coupling to nearby protons (³JHF) and carbons (JCF) would further confirm its position at the C2 position of the aromatic ring. The introduction of fluorine into amino acids and related compounds provides a unique spectroscopic probe for analysis. phenomenex.comhplc.eu

The following table outlines the expected NMR data based on the compound's structure.

| Atom | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| CH₃ (Alanine) | ¹H NMR | 1.2 - 1.5 | Doublet (d) | Coupled to the adjacent CH proton. |

| CH (Alanine) | ¹H NMR | 3.5 - 3.8 | Quartet (q) | Coupled to the three CH₃ protons. |

| NH₂ | ¹H NMR | 1.5 - 2.5 | Broad Singlet (br s) | Chemical shift can be variable; protons may exchange. |

| CH₂ (Benzyl) | ¹H NMR | 4.3 - 4.5 | Doublet (d) | Coupled to the amide NH proton. |

| NH (Amide) | ¹H NMR | 8.0 - 8.5 | Triplet (t) | Coupled to the adjacent CH₂ protons. |

| Aromatic CH | ¹H NMR | 7.0 - 7.4 | Multiplets (m) | Complex pattern due to fluorine coupling. |

| C=O (Amide) | ¹³C NMR | 173 - 176 | Singlet | Typical chemical shift for an amide carbonyl. |

| Aromatic C-F | ¹³C NMR | 158 - 162 | Doublet | Large one-bond carbon-fluorine coupling (¹JCF). |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of "this compound," which is C₁₀H₁₃FN₂O.

In a typical electrospray ionization (ESI) experiment, the compound would be observed as a protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) would be compared to the calculated theoretical value to confirm the elemental composition with high accuracy.

Expected Mass Spectrometry Data:

Molecular Formula: C₁₀H₁₃FN₂O

Monoisotopic Mass: 196.1012 g/mol

Expected [M+H]⁺ Ion (HRMS): 197.1085 m/z

Fragmentation analysis (MS/MS) would provide further structural confirmation by breaking the molecule into smaller, predictable pieces.

| Predicted Fragment Ion (m/z) | Structure of Fragment | Origin |

| 109.0448 | [C₇H₆F]⁺ | Loss of the propionamide (B166681) side chain, forming a fluorotropylium ion. |

| 88.0504 | [C₄H₆NO]⁺ | Cleavage of the N-benzyl bond. |

| 72.0449 | [C₃H₆NO]⁺ | Cleavage of the amide C-N bond. |

Note: The fragmentation pattern provides a structural fingerprint of the molecule.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is essential for separating the target compound from any impurities and for quantifying its enantiomeric purity.

UPLC is a high-resolution technique used to assess the chemical purity of the compound. A reversed-phase method, using a C18 stationary phase, would be developed. The sample would be eluted with a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The purity is determined by integrating the area of the main peak relative to the total area of all detected peaks in the chromatogram. This method is capable of separating the target compound from starting materials, reagents, or side products from its synthesis.

Determining the enantiomeric purity is critical for a chiral compound like "this compound." Chiral HPLC is the standard method for this analysis. nih.gov The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. cymitquimica.com

For this class of compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are highly effective. cymitquimica.commerckmillipore.com The separation would be optimized by screening different mobile phases, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol). The goal is to achieve baseline resolution between the peaks corresponding to the (S)-enantiomer and the potential (R)-enantiomer impurity. The enantiomeric excess (e.e.) is then calculated from the relative peak areas. nih.gov

| Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol with a modifier (e.g., diethylamine) |

| Detection | UV at 254 nm |

| Expected Result | Separation of (S)- and (R)-enantiomers, allowing for quantification of enantiomeric excess. |

X-ray Crystallography for Absolute Configuration Determination

While chiral HPLC can determine enantiomeric purity, X-ray crystallography provides the definitive, unambiguous determination of the absolute configuration of a chiral center. This technique requires the compound to be grown as a high-quality single crystal.

The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. By analyzing the data, crystallographers can determine the absolute stereochemistry at the chiral carbon (the alpha-carbon of the original alanine) and confirm that it is indeed in the (S) configuration, as per the Cahn-Ingold-Prelog priority rules. This method stands as the gold standard for structural validation of chiral molecules.

Single-Crystal X-ray Diffraction Analysis

In the absence of specific crystallographic data for the title compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis. This data is based on typical values for similar organic molecules and should not be considered as experimentally verified data for this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₀H₁₃FN₂O |

| Formula Weight | 196.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 12.45 |

| c (Å) | 14.32 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1049.7 |

| Z (molecules/unit cell) | 4 |

Conformational Analysis and Intramolecular Interactions

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key areas of conformational flexibility include the rotation around the Cα-C(O) bond, the C(O)-N bond, and the N-CH₂ bond of the benzyl group.

While specific experimental studies on the conformational preferences of this compound are not available in the peer-reviewed literature, general principles of organic chemistry and studies on related fluorinated benzamides suggest the potential for intramolecular interactions that could influence its preferred conformation. One such interaction is the possibility of an intramolecular hydrogen bond between the amide N-H group and the ortho-fluorine atom on the benzyl ring. The presence of a fluorine atom at the ortho position can lead to a through-space interaction with the amide proton.

Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict the most stable conformations and to estimate the strength of intramolecular interactions. Such studies on similar molecules have shown that an N-H···F-C intramolecular hydrogen bond can be a significant factor in determining the molecular conformation. The strength of this interaction is influenced by the N-H···F distance and the N-H···F angle.

Below is a hypothetical data table summarizing key dihedral angles that would define the conformation of this compound and the parameters of a potential intramolecular hydrogen bond.

Hypothetical Conformational and Interaction Data

| Parameter | Hypothetical Value |

|---|---|

| Dihedral Angle (Cα-C(O)-N-C_benzyl) | 175° |

| Dihedral Angle (C(O)-N-C_benzyl-C_aromatic) | 85° |

| Intramolecular Interaction | N-H···F-C |

| H···F Distance (Å) | 2.2 |

It is crucial to reiterate that the data presented in the tables and the discussion on conformational analysis are based on general principles and data from related compounds, as specific experimental research on this compound is not currently available in the public domain. Further experimental and computational studies are necessary to definitively characterize the structural and conformational properties of this molecule.

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In the context of (S)-2-Amino-N-(2-fluoro-benzyl)-propionamide, this technique is instrumental in identifying potential biological targets and understanding the specifics of its interaction at the molecular level. Given the structural similarities to other N-acyl amides, potential targets could include enzymes such as DNA gyrase or receptors like the Transient Receptor Potential (TRP) channels. frontiersin.orgwikipedia.orgekb.eg

A hypothetical docking study of this compound into the active site of a bacterial DNA gyrase B could reveal key interactions. The analysis would likely show that the compound binds in a pocket occupied by the native ligand. The propionamide (B166681) backbone could form hydrogen bonds with key amino acid residues, while the 2-fluoro-benzyl group would likely engage in hydrophobic and potentially halogen-bonding interactions within the binding site. The docking score, an estimation of the binding affinity, would be calculated to quantify the stability of the ligand-receptor complex.

Table 1: Hypothetical Molecular Docking Results for this compound with DNA Gyrase B

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.2 |

| Interacting Residues | Asp73, Gly77, Ile78, Pro79, Thr165 |

| Hydrogen Bonds | Amine group with Asp73; Carbonyl oxygen with Gly77 |

| Hydrophobic Interactions | Fluoro-benzyl ring with Ile78, Pro79 |

These interactions are crucial for the molecule's potential inhibitory activity. The data suggests a stable binding mode, making it a candidate for further investigation as an inhibitor of this enzyme. ekb.eg

Quantum Chemical Descriptors in SAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. mdpi.com These studies rely on molecular descriptors, which are numerical values that characterize the properties of a molecule. Quantum chemical descriptors, derived from quantum mechanical calculations, provide detailed information about the electronic properties of a molecule. For this compound and its analogs, these descriptors can help build predictive models for their activity.

Key quantum chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential. These descriptors relate to the molecule's reactivity, stability, and intermolecular interactions. For instance, a lower LUMO energy might indicate a higher susceptibility to nucleophilic attack, a mechanism relevant in many enzymatic reactions. mdpi.com

Table 2: Hypothetical Quantum Chemical Descriptors for a Series of (S)-2-Amino-N-(benzyl)-propionamide Analogs

| Compound | Substituent on Benzyl (B1604629) Ring | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| 1 | 2-fluoro | -6.5 | -0.8 | 3.1 |

| 2 | 4-fluoro | -6.6 | -0.7 | 2.5 |

| 3 | 2-chloro | -6.7 | -1.0 | 3.3 |

| 4 | 4-chloro | -6.8 | -0.9 | 2.7 |

| 5 | H (unsubstituted) | -6.4 | -0.6 | 2.2 |

By correlating these descriptors with experimentally determined biological activities, a QSAR model can be developed. Such a model could predict that electron-withdrawing substituents at specific positions on the benzyl ring enhance the compound's activity, providing a rationale for the synthesis of more potent analogs. researchgate.netnih.gov

Conformational Analysis and Energetic Profiles

The three-dimensional shape of a molecule, or its conformation, is critical for its biological activity as it dictates how well it can fit into the binding site of a target protein. Conformational analysis of this compound involves studying the rotation around its single bonds to identify the most stable, low-energy conformations.

The key rotatable bonds in this molecule are between the alpha-carbon and the carbonyl carbon (the ψ torsion angle) and between the alpha-carbon and the nitrogen atom (the φ torsion angle), as well as the bonds connecting the benzyl group. ic.ac.uk By systematically rotating these bonds and calculating the potential energy at each step, an energetic profile can be generated. This analysis reveals the preferred conformations and the energy barriers between them. The results are often visualized using a Ramachandran-like plot for the peptide-like backbone. ic.ac.uk

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (φ, ψ) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | (-70°, 150°) | 0.00 | 65 |

| B | (-150°, 160°) | 1.2 | 20 |

| C | (60°, -60°) | 2.5 | 10 |

| D | (180°, 180°) | 4.0 | 5 |

This analysis would likely indicate that the molecule has a few low-energy conformations that are predominantly populated at physiological temperatures. The global minimum energy conformer is the most likely to be the "bioactive conformation" that binds to a biological target. Understanding these preferences is crucial for designing molecules with improved shape complementarity to their targets.

Predictive Modeling for Biological Activity

Predictive modeling in computational chemistry uses data from a set of known compounds to build a statistical or machine learning model that can predict the biological activity of new, untested compounds. nih.gov For this compound, a predictive model could be developed for a specific endpoint, such as its potential antibacterial activity. acs.org

The process begins with a dataset of diverse compounds with measured antibacterial activity. For each compound, a range of molecular descriptors (including quantum chemical, topological, and physicochemical properties) is calculated. A machine learning algorithm, such as a random forest or support vector machine, is then trained on this data to learn the relationship between the descriptors and the activity.

Table 4: Illustrative Data for a Predictive Antibacterial Activity Model

| Compound ID | Molecular Weight | LogP | Polar Surface Area | Predicted Activity (MIC µg/mL) |

| Cmpd-01 | 196.22 | 1.8 | 55.1 | 12.5 |

| Cmpd-02 | 210.25 | 2.1 | 55.1 | 8.0 |

| Cmpd-03 | 182.20 | 1.5 | 55.1 | 25.0 |

| Cmpd-04 | 228.67 | 2.5 | 64.3 | 4.5 |

Once validated, this model can be used to predict the antibacterial activity of this compound and guide the design of new derivatives with potentially enhanced potency. The model's performance would be evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE).

Future Directions and Research Perspectives

Elucidation of Novel Target Mechanisms and Pathways

A critical step in the development of any bioactive small molecule is the identification of its molecular target(s) and the elucidation of the biological pathways it modulates. For (S)-2-Amino-N-(2-fluoro-benzyl)-propionamide, future research should prioritize the deconvolution of its mechanism of action. Given its structural similarity to other amino acid derivatives that act on transporters or enzymes, initial hypotheses could center on these protein classes. nih.gov

Advanced, unbiased techniques in target identification offer powerful avenues for discovery. Label-free methods are particularly promising as they assess interactions in a more native context. pharmafeatures.com

Drug Affinity Responsive Target Stability (DARTS): This technique could be employed by incubating cell lysates with this compound, followed by treatment with a protease. Proteins that are stabilized by binding to the compound will be more resistant to degradation, allowing for their identification via mass spectrometry. pharmafeatures.com

Cellular Thermal Shift Assay (CETSA): CETSA operates on the principle that ligand binding increases the thermal stability of a target protein. By treating intact cells or lysates with the compound and then applying a heat gradient, stabilized target proteins can be identified. pharmafeatures.com

Limited Proteolysis-Mass Spectrometry (LiP-MS): This powerful method can identify drug-induced structural changes across the proteome, not only identifying the target but also potentially mapping the binding site. biognosys.com

In addition to biochemical and biophysical methods, genetic approaches can provide converging evidence. CRISPR-Cas9 based genetic screening, for instance, can identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby pointing to the target protein or critical pathway components. nih.gov

Development of Advanced Analogues with Enhanced Specificity

Once a primary target is identified, the development of advanced analogues through medicinal chemistry is a logical next step to improve potency, selectivity, and other pharmacological properties. A systematic structure-activity relationship (SAR) study would be essential. Such studies involve synthesizing a library of related compounds and evaluating how specific chemical modifications affect biological activity. nih.gov

For this compound, SAR exploration could focus on several key areas:

The Benzyl (B1604629) Ring: The position and number of fluorine atoms on the benzyl ring could be varied. For example, analogues with fluorine at the meta- or para- positions could be synthesized to probe the importance of the ortho-fluoro substitution for target binding. nih.gov The fluorine could also be replaced with other electron-withdrawing or electron-donating groups.

The Propionamide (B166681) Backbone: The methyl group of the original alanine (B10760859) moiety could be replaced with other alkyl groups to explore the steric tolerance of the binding pocket.

The Amide Linker: Modifications to the N-benzyl group, such as adding substituents or replacing it with other aromatic or heterocyclic systems, could lead to improved interactions with the target.

The findings from these studies would guide the rational design of second-generation compounds with superior profiles.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Study Design

| Modification Area | Example Analogue Structure | Rationale | Desired Outcome |

|---|---|---|---|

| Benzyl Ring Substitution | (S)-2-Amino-N-(4-fluoro-benzyl)-propionamide | Investigate the importance of the ortho-fluorine position for target engagement. | Determine optimal substitution pattern for potency and selectivity. |

| Propionamide Side Chain | (S)-2-Amino-N-(2-fluoro-benzyl)-butyramide | Explore steric limits of the target's binding site. | Enhance binding affinity through improved hydrophobic interactions. |

| Amine Substitution | (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide | Assess the role of the amide N-H bond as a hydrogen bond donor. | Improve cell permeability and metabolic stability. |

| Bioisosteric Replacement | (S)-2-Amino-N-(pyridin-2-ylmethyl)-propionamide | Introduce new hydrogen bonding possibilities and alter electronic properties. | Improve solubility and pharmacokinetic properties. |

Application of this compound as a Chemical Probe

A well-characterized small molecule with high affinity and selectivity for a specific target can serve as a valuable "chemical probe" to study the function of that target in biological systems. Should this compound or one of its optimized analogues demonstrate such properties, it could be developed into a chemical probe.

This would involve synthetically modifying the parent compound to incorporate a functional handle for visualization or affinity purification, without disrupting its binding to the target. nih.gov Examples of such modifications include:

Affinity-based Probes: A version of the compound could be synthesized with a "clickable" tag (e.g., an alkyne or azide) or attached to a solid support like beads. This would enable affinity pull-down experiments from cell lysates to confirm the identity of binding partners. nih.gov

Photoaffinity Labeling: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) would create a probe that, upon exposure to UV light, forms a covalent bond with its target protein. This allows for the irreversible capture and subsequent identification of the target, which is particularly useful for identifying transient or low-affinity interactions. nih.gov

By using such a probe, researchers could investigate the localization, expression levels, and interaction partners of the target protein in various cellular and disease models.

Integration of Omics Data in Mechanism of Action Studies

To gain a comprehensive, systems-level understanding of the cellular effects of this compound, integrating various "omics" technologies is essential. nih.gov This approach moves beyond the primary target to map the broader downstream consequences of its modulation. A multi-omics investigation can reveal unexpected biological activities and provide a more complete picture of the compound's mechanism of action. nih.gov

Transcriptomics (RNA-seq): Would reveal changes in gene expression in response to compound treatment, identifying entire pathways that are up- or down-regulated.

Proteomics: Using techniques like mass spectrometry, proteomics can quantify changes in the levels of thousands of proteins, providing a direct view of the functional molecules within the cell. Thermal proteomics can also help confirm target engagement.

Metabolomics: This would identify alterations in the levels of small-molecule metabolites (e.g., amino acids, lipids, nucleotides), offering a real-time snapshot of the cell's metabolic state following compound exposure. nih.gov

By integrating these datasets, researchers can construct detailed molecular networks that illustrate how the initial drug-target interaction propagates through the cellular machinery to produce a physiological effect. nih.gov This holistic view is invaluable for predicting efficacy, identifying potential off-target effects, and discovering biomarkers.

Table 2: Application of Omics Technologies in MoA Studies

| Omics Technology | Primary Data Generated | Potential Insights for this compound |

|---|---|---|

| Transcriptomics | Differential gene expression profiles | Identification of signaling pathways and transcriptional networks affected by the compound. |

| Proteomics | Changes in protein abundance and post-translational modifications | Confirmation of target engagement and identification of downstream protein-level regulation. |

| Metabolomics | Alterations in endogenous metabolite concentrations | Revealing shifts in metabolic pathways (e.g., amino acid metabolism, energy production) as a consequence of target modulation. |

| Multi-Omics Integration | Combined network and pathway analysis | A comprehensive model of the compound's mechanism of action, from the initial binding event to the ultimate cellular response. |

Q & A

Q. What are the standard synthetic routes for (S)-2-Amino-N-(2-fluoro-benzyl)-propionamide, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis : The compound can be synthesized via condensation reactions between 2-fluoro-benzylamine and a protected (S)-2-aminopropionic acid derivative. Key steps include activating the carboxylic acid (e.g., using HATU or EDC coupling reagents) and maintaining stereochemical integrity by employing chiral auxiliaries or enantiopure starting materials .

- Optimization : Adjust reaction temperature (typically 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 molar ratio of amine to acid chloride) to maximize yield. Monitor progress via TLC or LC-MS .

- Example Data : In similar syntheses, yields improved from 65% to 85% by replacing DCM with THF and increasing reaction time to 24 hours .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Primary Techniques :

- NMR Spectroscopy : Confirm stereochemistry using ¹H/¹³C NMR. The fluorine atom in the 2-fluoro-benzyl group causes distinct splitting patterns (e.g., coupling constants ~48 Hz for aromatic protons) .

- IR Spectroscopy : Identify amide bonds (C=O stretch ~1650–1680 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 237.1) .

- Supplementary Methods : Elemental analysis (CHN) to validate purity (>98%) and X-ray crystallography for absolute configuration confirmation .

Q. How should researchers handle solubility and stability challenges for this compound?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (≤1% DMSO final concentration) .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond. Monitor degradation via HPLC (e.g., retention time shifts) over 30 days .

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .

- Waste Disposal : Collect organic waste in sealed containers labeled "halogenated compounds" and incinerate via certified facilities .

Advanced Research Questions

Q. How can low yields in the final coupling step be troubleshooted?

Methodological Answer:

Q. How to resolve contradictions between NMR and mass spectrometry data during characterization?

Methodological Answer:

Q. What experimental designs are optimal for assessing bioactivity in receptor-binding studies?

Methodological Answer:

Q. How is enantiomeric purity validated for this compound?

Methodological Answer:

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

Q. What challenges arise during scale-up from milligram to gram quantities?

Methodological Answer:

- Key Challenges :

- Exothermic Reactions : Use jacketed reactors with temperature control (–10°C to 25°C) to manage heat dissipation .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

- Case Study : Scaling a similar amide synthesis from 100 mg to 10 g required switching from batch to flow chemistry, reducing solvent use by 70% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.